molecular formula C13H9NO B1664672 6(5H)-Phenanthridinone CAS No. 1015-89-0

6(5H)-Phenanthridinone

Cat. No. B1664672
CAS RN: 1015-89-0
M. Wt: 195.22 g/mol
InChI Key: RZFVLEJOHSLEFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve discussing the types of reactions the compound undergoes, the products formed, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Immunomodulatory Activities

6(5H)-Phenanthridinone, identified as a poly(ADP-ribose)polymerase (PARP) inhibitor, demonstrates significant immunosuppressive activities. It inhibits lymphocyte proliferation and potentiates the effects of gamma radiation on murine spleen cells, making it a potent immunomodulator (Weltin et al., 1995).

Enhancement of Radiation Therapy

This compound has been found to enhance the effects of ionizing radiation on tumor cells, particularly in inhibiting cell proliferation and reinforcing G2M arrest. This suggests its potential as an adjuvant in radiotherapy (Weltin et al., 1997).

Anticancer Drug Potentiation

Research indicates that 6(5H)-Phenanthridinone can modulate the antiproliferative activity of certain anticancer drugs in hematopoietic tumor cell lines. Its impact varies depending on the cell type and the drug, highlighting its potential as a new class of adjuncts in cancer chemotherapy (Holl et al., 2000).

Chemical Synthesis and Structure

The chemical synthesis and structural analysis of 6(5H)-Phenanthridinone and its derivatives, such as bromonitro-phenanthridinones, have been a subject of study, contributing to the understanding of its chemical properties (Andrievskii et al., 1990).

Role as a Progesterone Receptor Antagonist

It has been identified as a new class of nonsteroidal progesterone receptor antagonists, showing potent activity with high selectivity. This discovery is significant for potential applications in contraception and treatment of hormone-dependent diseases (Nishiyama et al., 2018).

Hepatoprotective Effects

Studies have demonstrated its hepatoprotective effects against chemical-induced centrilobular necrosis. This is particularly relevant in the context of PARP-1 overactivation in chemical-induced toxicity (Banasik et al., 2004).

In Vitro Metabolism Studies

Research on aldehyde oxidase in fish liver has revealed the role of this enzyme in the oxidative in vitro metabolism of 6(5H)-Phenanthridinone, providing insights into environmental and pharmacological implications (Salhen, 2014).

Potential in Antiviral Therapies

Novel phenanthridinone derivatives have shown potent inhibitory effects on hepatitis C virus replication, suggesting their potential as novel anti-HCV agents (Salim et al., 2011).

Safety And Hazards

This would involve a discussion of how to safely handle and store the compound, as well as the risks associated with exposure to the compound .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

5H-phenanthridin-6-one
Source PubChem
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InChI

InChI=1S/C13H9NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZFVLEJOHSLEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074423
Record name Phenanthridin-6(5H)-one
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Phenanthridone
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Product Name

6(5H)-Phenanthridinone

CAS RN

1015-89-0
Record name 6(5H)-Phenanthridinone
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Record name 6(5H)-Phenanthridinone
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Record name Phenanthridin-6(5H)-one
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Synthesis routes and methods I

Procedure details

In Scheme I, a 9-fluorenone (A) is treated with sulfuric acid and aqueous sodium azide in a ring-expansion, or Schmidt, reaction to produce 6(5H)-phenanthridinone (B). Nitration of (B) produces 2-nitro-6(5H)-phenanthridinone (C) as a major product, which is then reduced by Fe, NH4CI and DMF, or catalytic dehdrogcnation, to produce 2-amino-6(5H)-phenanthridinone (D). In general, a compound falling within Formula II is prepared by modifying the parent molecule 6(5H)-Phenanthridinone. See, e g., U.S. Pat. Nos. 3,291,801 and 3,932,643; Taylor et al., J. Am. Chem. Soc. 78:5104-5108 (1956). The 2-nitro (Compound C)- and 2-amino (Compound D)-6(5H)-phenanthridinones are synthesized by a slight modification of procedures described in Andrievskii, et al., Chem. Heterocycl. Compds (English Transl.) 21:8, 924-931 (1985), and Migachev, et al. Chem. Heterocycl. Compds (English Transl.) 17:3, 394-397 (1981).
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Synthesis routes and methods II

Procedure details

6(5H)-Phenanthridinone was prepared by the method described by Gauthier in U.S. Pat. No. 3,932,643. Briefly, to a well stirred solution of 9-fluorenone (15 g, 0.083 mol) in concentrated sulfuric acid (500 mL), sodium azide (8.1 g, 0.12 mol) was slowly added over a period of 3 hr at 0° C. The reaction mixture was stirred at room temperature for 2 hr, until nitrogen no longer evolved. The reaction mixture was then poured slowly over crushed ice, to produce a solid precipitate which was filtered and washed thoroughly with cold water to remove sulfuric acid. The solid was then dried under vacuum, to give pure 6(5H)-phenanthridinone (15 g, 93%).
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Synthesis routes and methods III

Procedure details

The title compound was prepared by reacting 4-(2-chlorophenyl)-2-iodo-9-methyl-6H-thieno[3,2-f]1,2,4]triazolo[4,3-a][1,4]diazepine with 3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone under the conditions used in Example 37, but at the end, the reaction mixture was heated for minutes at 90°-95°. The product was isolated by chromatography over the 50-fold amount of silica gel using tetrahydrofuran/hexane 4:1 for elution. Crystallization of the combined clean fractions from tetrahydrofuran/ethyl acetate gave colorless crystals of 3,8-dichloro-5-{3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]1,4]diazepin-2-yl]-2-propynyl}-6(5H)-phenanthridinone with m.p. 218°-220°.
[Compound]
Name
triazolo[4,3-a][1,4]diazepine
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3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone
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tetrahydrofuran hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
439
Citations
D Weltin, V Picard, K Aupeix, M Varin, D Oth… - International journal of …, 1995 - Elsevier
6(5H)-phenanthridinone, a recently identified poly(ADP-ribose)polymerase (PARP) inhibitor, is able, at micromolar concentrations, to inhibit concanavalin A-induced lymphocyte …
Number of citations: 74 www.sciencedirect.com
D WELTIN V. HOLL JW HYUN P. DUFOUR … - … journal of radiation …, 1997 - Taylor & Francis
The ability of 6(5H)-phenanthridinone (Phen), a new potent poly(ADP-ribose)polymerase (PARP) inhibitor, to potentiate the effect of ionizing radiation on tumour cells was evaluated. …
Number of citations: 46 www.tandfonline.com
D Weltin, J Marchal, P Dufour… - … and Clinical Cancer …, 1994 - ingentaconnect.com
By catalyzing posttranslational modifications of nuclear proteins, poly(ADP-ribose) polymerase (PARP) controls their functions and therefore constitutes an enzyme of crucial importance …
Number of citations: 37 www.ingentaconnect.com
DY Curtin, JH Engelmann - Tetrahedron Letters, 1968 - Elsevier
(Received in USA 6 May 1968; received in UK for publication 13 June 1968) In our-study of 1, 3 acyl migrations (1, 2) heterocycles are of particular interest because of their freedom …
Number of citations: 6 www.sciencedirect.com
JH Engelmann - 1970 - search.proquest.com
O-acyl derivatives of 2-pyridone were first prepared 1 2 by Chichibabin and co-workers in 1925.* The benzoate and the£-nitrobenzoate were prepared by reaction of a mixture of water, 2…
Number of citations: 3 search.proquest.com
V Holl, D Coelho, D Weltin, JW Hyun, P Dufour… - Anticancer …, 2000 - europepmc.org
Poly (ADP-ribose) polymerase (PARP) is involved in the cellular responses to genotoxic damage and its inhibition has been proposed as potentiating anticancer drug activity. Here, we …
Number of citations: 34 europepmc.org
AM Andrievskii, AN Poplavskii, KM Dyumaev… - Chemistry of …, 1985 - Springer
Methods for the preparation of nitro-substituted 6(5h)-phenanthridinones were examined. The nitration of 6(5H)-phenanthridinone, 5-methyl-6-(5H)- phenanthridinone, and 2-bromo-6(…
Number of citations: 3 link.springer.com
SE Nasrabady, A Kuzhandaivel, M Mladinic… - Cellular and molecular …, 2011 - Springer
Excitotoxicity is considered to be a major pathophysiological mechanism responsible for extensive neuronal death after acute spinal injury. The chief effector of such a neuronal death is …
Number of citations: 27 link.springer.com
PL Gentili, F Ortica, A Romani… - The Journal of Physical …, 2007 - ACS Publications
The role played by the carbonyl group in the antenna system of a naturally occurring photochromic chromene, flindersine (FL), has been experimentally investigated and compared with …
Number of citations: 13 pubs.acs.org
M Mintas, V Mihaljević, H Koller, D Schuster… - Journal of the …, 1990 - pubs.rsc.org
The novel N-aryl-4-chloro-3-methyl-2(1H)-quinolones (1)–(4) have been synthesized by condensation of the appropriate diphenylamine with diethyl methylmalonate and subsequent …
Number of citations: 29 pubs.rsc.org

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